2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-
Overview
Description
N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide typically involves the reaction of 2-benzoylbenzoic acid with benzylamine and pyrrolidine under specific conditions. The process begins with the activation of the carboxylic acid group, followed by nucleophilic substitution to form the desired amide bond. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism by which N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide include:
- N-(2-benzoylphenyl)benzamide
- N-(2-benzoylphenyl)-2-chlorobenzamide
- N-(2-benzoylphenyl)cyclohexanecarboxamide
Uniqueness
What sets N-(2-benzoylphenyl)-1-benzyl-2-pyrrolidinecarboxamide apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSABLMEYFYEHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384710, DTXSID10869266 | |
Record name | 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Benzoylphenyl)-1-benzylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728335 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105112-33-2 | |
Record name | 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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